tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers
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Overview
Description
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate, mixture of diastereomers, is an organic compound that features a tert-butyl ester group and a cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate typically involves the reaction of tert-butyl acetoacetate with 2-methylcyclopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to separate the desired diastereomers.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form carboxylic acids, which can further participate in biochemical reactions. The cyclopropyl ring can also influence the reactivity and stability of the compound in different environments.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxopropanoate: Lacks the cyclopropyl ring, making it less sterically hindered.
Methyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with a methyl ester group instead of a tert-butyl ester.
Ethyl 3-(2-methylcyclopropyl)-3-oxopropanoate: Similar structure but with an ethyl ester group.
Uniqueness
Tert-butyl 3-(2-methylcyclopropyl)-3-oxopropanoate is unique due to the presence of both the tert-butyl ester group and the cyclopropyl ring. This combination imparts distinct steric and electronic properties, making it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
134302-10-6 |
---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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